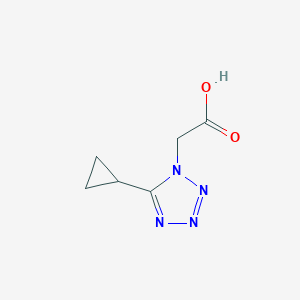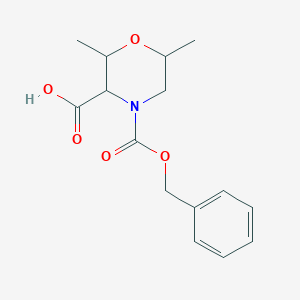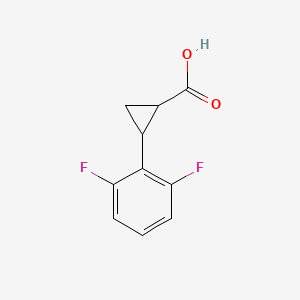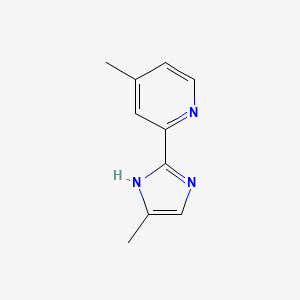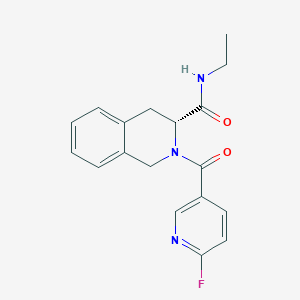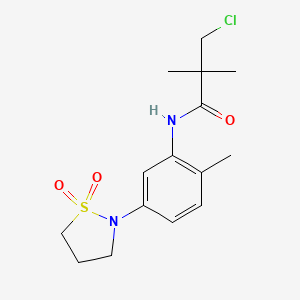
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide is a chemical compound known for its potential applications in medicinal chemistry. This compound contains a cyclic sulfonamide group, which is significant in various biological activities, including the inhibition of specific signaling pathways.
准备方法
The synthesis of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide involves several steps. One common method starts with the preparation of methyl 3-chloro-4-(1,1-dioxidoisothiazolidin-2-yl)benzoate. This intermediate is then reacted with lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water at room temperature . The resulting product undergoes further reactions to form the final compound.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonamide group allows for oxidation reactions, which can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur at the chloro group, often using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific biological pathways, such as the hedgehog signaling pathway, which is involved in cell growth and differentiation.
Medicine: Due to its inhibitory effects on certain pathways, it is being researched for potential therapeutic applications in treating hyperproliferative diseases and angiogenesis-mediated conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by inhibiting the hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer. The compound targets specific proteins within this pathway, preventing their activation and subsequent signaling, thereby inhibiting abnormal cell proliferation and angiogenesis .
相似化合物的比较
Similar compounds include other cyclic sulfonamide derivatives that also inhibit the hedgehog signaling pathway. Examples include:
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide
- 3-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,2-dimethylpropanamide
Compared to these compounds, 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,2-dimethylpropanamide has a unique substitution pattern on the phenyl ring, which may confer different biological activities and chemical properties .
属性
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-5-6-12(18-7-4-8-22(18,20)21)9-13(11)17-14(19)15(2,3)10-16/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMUCTSURXPYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2602292.png)
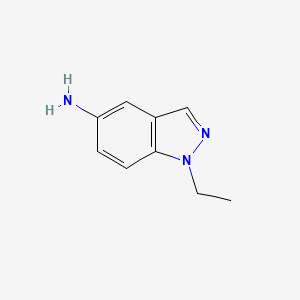
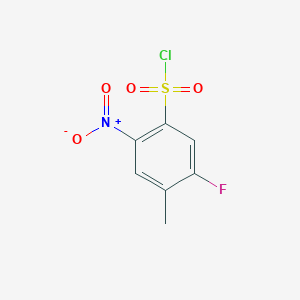
![2-(4-ethoxyphenyl)-4-(ethylsulfanyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
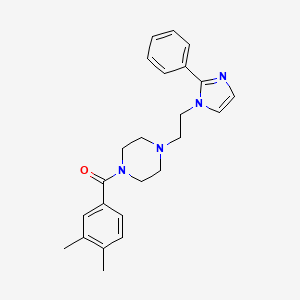
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)
